2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid
Description
2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid is a fluorinated arylacetic acid derivative characterized by a difluoroacetic acid backbone and a 4-(trifluoromethoxy)phenyl substituent. This compound belongs to the class of perfluoroalkyl surfactants, which are widely used in industrial applications, including fluoropolymer synthesis . Key features of this compound include:
- Structure: The trifluoromethoxy (-OCF₃) group at the para position of the phenyl ring introduces strong electron-withdrawing effects, enhancing stability and influencing reactivity.
Properties
Molecular Formula |
C9H5F5O3 |
|---|---|
Molecular Weight |
256.13 g/mol |
IUPAC Name |
2,2-difluoro-2-[4-(trifluoromethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C9H5F5O3/c10-8(11,7(15)16)5-1-3-6(4-2-5)17-9(12,13)14/h1-4H,(H,15,16) |
InChI Key |
KHUVKUWYAVSZQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)(F)F)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid involves several steps:
Reaction of Trifluorotoluene with Hydrogen Fluoride: This step produces 4-(trifluoromethyl)phenyl fluoride.
Reaction with 2,2-Difluoroethanol: The resulting compound from the first step reacts with 2,2-difluoroethanol to form 2,2-difluoro-2-(4-(trifluoromethoxy)phenyl)ethanol.
Acid-Catalyzed Esterification: The final step involves the esterification of 2,2-difluoro-2-(4-(trifluoromethoxy)phenyl)ethanol under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production methods for this compound typically follow the same synthetic route but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, amines, and other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted phenylacetic acids depending on the nucleophile used.
Scientific Research Applications
2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes and receptors that are sensitive to fluorinated compounds.
Pathways Involved: Modulation of biochemical pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Trifluoromethoxy Substitution
Example :
- 2,2-Difluoro-2-(2-(trifluoromethoxy)phenyl)acetic acid (CAS 1133116-03-6) Key Difference: The trifluoromethoxy group is at the ortho position instead of the para position. This positional change may also alter solubility and metabolic pathways .
Data Table 1: Positional Isomer Comparison
Substituent Variations on the Phenyl Ring
Halogen-Substituted Derivatives
- 2,2-Difluoro-2-(4-chlorophenyl)acetic acid (CAS 475301-73-6)
Methyl and Methoxy Derivatives
- 2-(4-Fluoro-2-methylphenyl)acetic acid (CAS 407640-40-8) Key Difference: Methyl (-CH₃) and fluoro (-F) groups replace -OCF₃.
Data Table 2: Substituent Effects
| Compound Name | Substituent(s) | logP (Predicted) | Acidity (pKa) |
|---|---|---|---|
| This compound | -OCF₃ | 1.8 | ~2.5 |
| 2,2-Difluoro-2-(4-chlorophenyl)acetic acid | -Cl | 2.1 | ~3.0 |
| 2-(4-Fluoro-2-methylphenyl)acetic acid | -F, -CH₃ | 1.5 | ~4.2 |
Functional Group Additions
Example :
Sulfur-Containing Analogues
Example :
Industrial and Pharmacological Relevance
- Fluoropolymer Production : The ammonium salt (cC6O4) is used in aqueous emulsions for synthesizing plastomers and elastomers .
Q & A
Q. What synthetic strategies are effective for preparing 2,2-difluoro-2-(4-(trifluoromethoxy)phenyl)acetic acid?
The synthesis typically involves multi-step reactions:
- Step 1 : Introduce the trifluoromethoxy group to the phenyl ring via Ullmann coupling or nucleophilic aromatic substitution using Cu catalysts under anhydrous conditions .
- Step 2 : α,α-Difluoroacetic acid derivatives are synthesized using Pd-catalyzed α-arylation of trimethylsilyl enolates with aryl halides, followed by hydrolysis with NaOH (3 M, 70°C) to yield the free acid .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures is recommended.
Q. How can the purity and structural integrity of this compound be validated?
- NMR Analysis : and NMR are critical for confirming fluorine environments and regioselectivity. For example, NMR chemical shifts for CFO groups typically appear at -55 to -60 ppm .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with high-resolution mass spectrometry ensures purity (>95%) and molecular weight confirmation .
Q. What are the solubility and stability profiles under experimental conditions?
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water. Aqueous solubility improves at pH > 8 due to deprotonation of the carboxylic acid (pKa ≈ 2.5–3.0) .
- Stability : Stable at room temperature in inert atmospheres. Avoid prolonged exposure to light or moisture to prevent decomposition of the trifluoromethoxy group .
Advanced Research Questions
Q. How can regioselectivity challenges in introducing the trifluoromethoxy group be addressed?
- Computational Modeling : Density Functional Theory (DFT) predicts electron-deficient aromatic rings favor para-substitution. Adjust reaction conditions (e.g., Lewis acids like BF) to direct electrophilic substitution .
- Alternative Reagents : Use 4-(trifluoromethoxy)phenylboronic acids in Suzuki-Miyaura couplings for controlled regioselectivity .
Q. How to resolve contradictory data between NMR and X-ray crystallography for structural confirmation?
Q. What methodologies are suitable for studying its reactivity in nucleophilic acyl substitution?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
